molecular formula C21H18N4OS3 B2950098 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1005296-68-3

2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2950098
CAS No.: 1005296-68-3
M. Wt: 438.58
InChI Key: GFZBIZWYNZYNHT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-2-(thiophen-2-yl)thiazole moiety via a sulfanyl bridge. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by thiazole and pyridazine motifs, such as kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS3/c1-13-5-7-15(8-6-13)23-18(26)12-28-19-10-9-16(24-25-19)20-14(2)22-21(29-20)17-4-3-11-27-17/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZBIZWYNZYNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with pyridazine derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The pyridazine ring can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Analogues Identified:

2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 954589-97-0) Differences: Replaces thiophen-2-yl with pyridin-3-yl and 4-methylphenyl with 4-(trifluoromethyl)phenyl. Molecular weight: 487.5 g/mol vs. target compound’s estimated ~470 g/mol .

N-[4-({4-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

  • Differences: Incorporates a piperidine-sulfonyl linker and pyrazole-thiophene hybrid instead of pyridazine-thiazole.
  • Impact: The sulfonyl group improves solubility but may reduce membrane permeability compared to the sulfanyl bridge in the target compound .

2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine)-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide (FP1-12)

  • Differences: Substitutes pyridazine with triazole and introduces hydroxyacetamide.
  • Impact: Hydroxyacetamide may enhance metal chelation but reduce lipophilicity, affecting bioavailability .

Bioactivity Profiles

Compound Target Activity IC50/EC50 (µg/mL) Key Structural Determinants Reference
Target Compound Hypothesized anticancer/anti-inflammatory N/A Thiophen-2-yl, methylphenyl
7b (Thiadiazole derivative) HepG-2 (hepatocellular carcinoma) 1.61 ± 1.92 Thiadiazole core, methyl substitution
11 (Thiazole derivative) HepG-2 1.98 ± 1.22 Ethyl acetate side chain
FP1-12 (Hydroxyacetamide) Antiproliferative Not reported Hydroxyacetamide, triazole
Diclofenac sodium (Reference) Anti-exudative 8.0 (dose) Phenylacetic acid
  • SAR Insights :
    • Thiophene vs. Pyridine : Thiophen-2-yl (target compound) may enhance hydrophobic interactions vs. pyridine’s hydrogen-bonding capability .
    • Sulfanyl Bridge : Compared to sulfonyl (in ), sulfanyl improves redox stability but may limit solubility.
    • 4-Methylphenyl : Electron-donating methyl group increases membrane permeability vs. trifluoromethyl’s steric and electronic effects .

Biological Activity

The compound 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule that incorporates various heterocyclic structures known for their diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a combination of thiophene, thiazole, pyridazine, and aromatic moieties, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Property Details
IUPAC Name This compound
CAS Number 923201-65-4
Molecular Formula C18H18N4OS2
Molecular Weight 374.48 g/mol

Biological Activity

Research indicates that compounds containing thiazole and pyridazine moieties exhibit a range of biological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:

  • Thiazole-based compounds have been shown to inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation and apoptosis pathways. In vitro studies demonstrated that certain thiazole derivatives exhibited IC50 values indicating significant cytotoxicity against various cancer cell lines .

Anticonvulsant Activity

The compound's structural components suggest potential anticonvulsant properties. A study involving similar thiazole derivatives reported effective protection against seizures in animal models. The mechanism is believed to involve modulation of neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Interaction : The compound could interact with receptors in the central nervous system, modulating neurotransmitter release and activity.
  • Non-covalent Interactions : The presence of multiple aromatic rings allows for π–π stacking and hydrogen bonding with biological targets .

Case Studies

  • Anticancer Screening : A study screened various thiazole derivatives against A549 lung adenocarcinoma cells, revealing that modifications in the molecular structure enhanced anticancer activity significantly .
  • Seizure Protection Studies : In animal models, compounds similar to the target molecule showed median effective doses (ED50) indicating protective effects against seizures induced by pentylenetetrazol (PTZ) .

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